molecular formula C18H16ClN3O3S2 B2496247 N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-09-4

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2496247
CAS RN: 922130-09-4
M. Wt: 421.91
InChI Key: HCFPMOCKEZYXEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide and related compounds involves multiple steps, including the formation of the thiadiazole ring, chlorobenzyl incorporation, and the attachment of the phenylsulfonamido group. One common approach includes reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine to achieve the desired structure, indicating a method to introduce the acetamide group and modify the thiadiazole scaffold (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds showcases key features such as the orientation of phenyl rings relative to the thiadiazole or thiazol rings, indicative of the compound's conformation and potential for intermolecular interactions. For instance, the phenyl ring can be oriented at minimal angles with respect to the thiazole ring, suggesting a planar conformation that might facilitate stacking interactions or hydrogen bonding in the crystal lattice (Saravanan et al., 2016).

Chemical Reactions and Properties

Compounds containing the acetamide group linked to a thiazole or thiadiazole ring engage in various chemical reactions, including nucleophilic substitution and hydrogen bonding. These interactions contribute to the compound's reactivity and its ability to form stable crystal structures through specific hydrogen bond patterns, as seen in the case of compounds forming C(10) chains and displaying hypervalent S⋯O interactions (Saravanan et al., 2016; Ismailova et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular conformation, are crucial for understanding the compound's behavior in different environments. X-ray crystallography data provides insight into the compound's solid-state structure, revealing details like the angles between molecular planes and the types of intermolecular interactions stabilizing the crystal lattice. These properties can influence the compound's solubility, stability, and reactivity (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide derivatives are characterized by their reactivity patterns, which include their behavior in nucleophilic substitution reactions and their potential to form hydrogen bonds. These properties are influenced by the compound's electronic structure, particularly the electron-withdrawing or donating nature of substituents, which can affect its acidity, basicity, and overall reactivity (Ismailova et al., 2014).

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Research has identified analogues of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. These inhibitors have been studied for their potential in improving metabolic stability, highlighting their significance in developing treatments for cancer and other diseases where PI3K/mTOR pathways play a critical role. Modifications to the chemical structure have aimed to reduce metabolic deacetylation, improving the compound's stability and efficacy (Stec et al., 2011).

Anticonvulsant Agents

Derivatives of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. Studies have shown that certain synthesized compounds exhibit significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents. This research highlights the therapeutic potential of these compounds in treating epilepsy and related disorders (Farag et al., 2012).

Antimalarial and Antiviral Properties

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those structurally similar to N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have shown promising antimalarial activity. These compounds have undergone in vitro testing for antimalarial efficacy, displaying potent activity with low cytotoxicity. Additionally, some derivatives have been explored for their potential against COVID-19, suggesting a broader spectrum of antiviral applications (Fahim & Ismael, 2021).

Antitumor Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a core structural motif with N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, has revealed considerable antitumor activity against various cancer cell lines. This suggests their potential use as anticancer agents, offering new avenues for the development of cancer treatments (Yurttaş et al., 2015).

Carbonic Anhydrase Inhibitory Action

Studies on sulfonamide derivatives related to N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have shown them to be effective inhibitors of human carbonic anhydrase isoforms. These findings underscore the therapeutic potential of these compounds in treating conditions such as glaucoma, epilepsy, and cancer, where carbonic anhydrase activity is implicated (Carta et al., 2017).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-8-6-13(7-9-14)11-20-17(23)10-15-12-26-18(21-15)22-27(24,25)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPMOCKEZYXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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